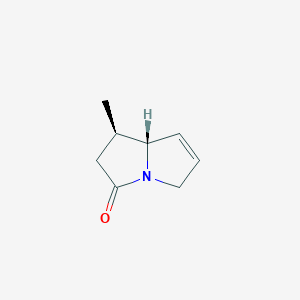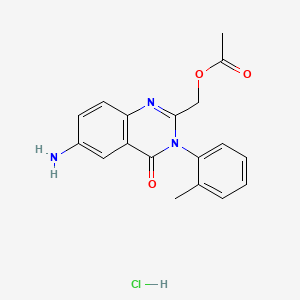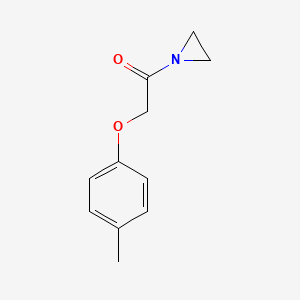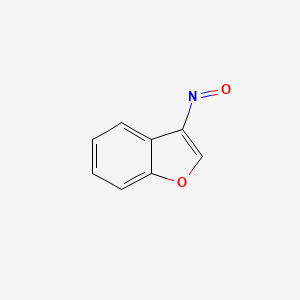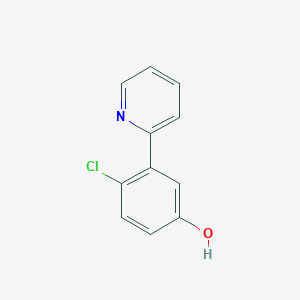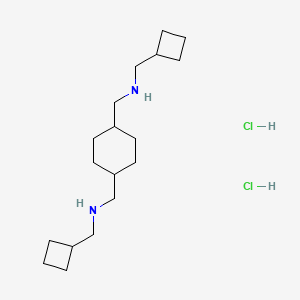
trans-N,N'-Bis(cyclobutylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE is a complex organic compound characterized by its unique structure, which includes cyclobutylmethyl and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of cyclobutylmethylamine, which is then reacted with cyclohexyl derivatives under controlled conditions to form the desired product. Common reagents used in these reactions include reducing agents, catalysts, and solvents that facilitate the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and various catalysts that facilitate the reaction. Conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine, N-cyclohexyl-N-methyl-: A structurally related compound with similar chemical properties.
N-(Cyclobutylmethyl)-4-fluoro-N-{[(2S,3S,4R)-4-(hydroxymethyl)-3-phenyl-2-azetidinyl]methyl}benzamide: Another compound with cyclobutylmethyl and cyclohexyl groups.
Uniqueness
N-(CYCLOBUTYLMETHYL)-1-[4-[(CYCLOBUTYLMETHYLAMINO)METHYL]CYCLOHEXYL]METHANAMINE DIHYDROCHLORIDE is unique due to its specific combination of cyclobutylmethyl and cyclohexyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1155-65-3 |
|---|---|
Molecular Formula |
C18H36Cl2N2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-cyclobutyl-N-[[4-[(cyclobutylmethylamino)methyl]cyclohexyl]methyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C18H34N2.2ClH/c1-3-15(4-1)11-19-13-17-7-9-18(10-8-17)14-20-12-16-5-2-6-16;;/h15-20H,1-14H2;2*1H |
InChI Key |
UIMLXBKYKUNCBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNCC2CCC(CC2)CNCC3CCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


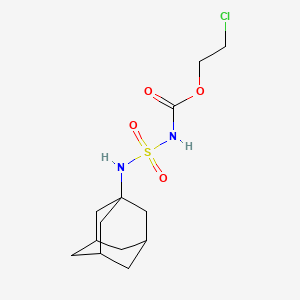
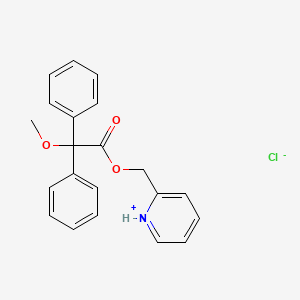

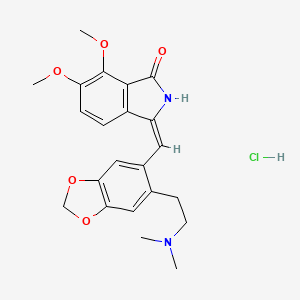
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
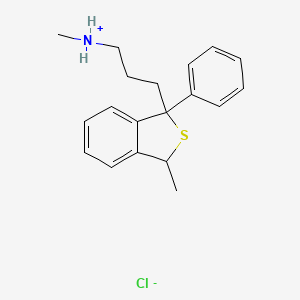
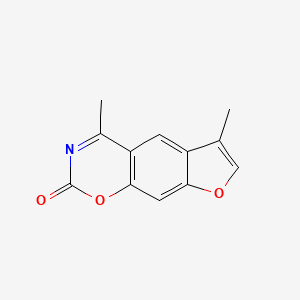
![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)
